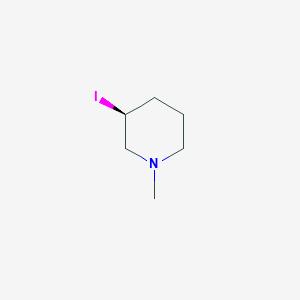

(S)-3-Iodo-1-methyl-piperidine

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-iodo-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELOUGOZFCNFEG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-Iodo-1-methyl-piperidine chemical structure and properties

Technical Monograph: (S)-3-Iodo-1-methylpiperidine

Executive Summary

(S)-3-Iodo-1-methylpiperidine is a specialized chiral building block used primarily in the synthesis of central nervous system (CNS) active agents. As a functionalized piperidine derivative, it serves as a critical intermediate for introducing the (S)-1-methylpiperidin-3-yl moiety into complex pharmacophores via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Its structural integrity is pivotal in the development of Glycine Transporter 1 (GlyT1) inhibitors and other G-protein coupled receptor (GPCR) ligands where stereochemistry dictates binding affinity.

Chemical Identity & Stereochemistry

The compound is the (S)-enantiomer of 3-iodo-1-methylpiperidine. The iodine atom at the C3 position renders the molecule highly reactive toward nucleophiles and metals, while the N-methyl group modulates basicity and lipophilicity.

| Property | Data |

| IUPAC Name | (3S)-3-iodo-1-methylpiperidine |

| Common Name | (S)-3-Iodo-N-methylpiperidine |

| CAS Number | 1354017-16-5 (refers to (R)-enantiomer; (S) is the antipode) |

| Molecular Formula | C₆H₁₂IN |

| Molecular Weight | 225.07 g/mol |

| Chirality | (S)-configuration at C3 |

| SMILES | CN1CCCC1 |

| InChI Key | MCRCECHTCHRKAM-UHFFFAOYSA-N (Racemic base) |

Note on Stereochemistry: The synthesis of the (S)-iodo derivative typically proceeds via nucleophilic displacement of a leaving group on the (R)-alcohol precursor. Due to Walden inversion, the configuration inverts from (R) to (S).

Synthesis & Production

The most robust route to (S)-3-iodo-1-methylpiperidine involves the activation of commercially available (R)-3-hydroxy-1-methylpiperidine. The Appel reaction is preferred for its ability to drive the substitution with high stereospecificity (inversion) under mild conditions.

Reaction Pathway (Graphviz)

Caption: Stereospecific synthesis of (S)-3-iodo-1-methylpiperidine via Appel reaction, illustrating the inversion of configuration from (R) to (S).

Experimental Protocol

Objective: Synthesis of (S)-3-iodo-1-methylpiperidine from (R)-3-hydroxy-1-methylpiperidine.

Reagents:

-

(R)-3-Hydroxy-1-methylpiperidine (1.0 equiv)

-

Triphenylphosphine (

, 1.2 equiv) -

Iodine (

, 1.2 equiv) -

Imidazole (1.5 equiv)

-

Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with

and imidazole in anhydrous DCM under an argon atmosphere. Cool the mixture to 0°C. -

Iodine Addition: Add iodine portion-wise over 15 minutes. The solution will turn a deep orange-yellow color, indicating the formation of the iodotriphenylphosphonium species.

-

Substrate Addition: Add (R)-3-hydroxy-1-methylpiperidine dropwise (dissolved in minimal DCM) to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM; Stain: Ninhydrin or Dragendorff).

-

Workup: Quench the reaction with saturated aqueous

to remove excess iodine. Extract the aqueous layer with DCM (3x). -

Purification: The crude residue contains triphenylphosphine oxide (

). Purify via flash column chromatography on silica gel (eluent: DCM/MeOH/NH₄OH gradient) or via acid-base extraction (product is basic). -

Storage: Store the product under inert gas at -20°C, protected from light.

Physical & Chemical Properties

The physical data below characterizes the isolated free base. Note that the hydrochloride salt is often preferred for long-term stability.

| Property | Value / Description |

| Appearance | Pale yellow to amber oil (darkens upon oxidation) |

| Density | ~1.65 g/mL (Estimated based on halo-piperidine trends) |

| Boiling Point | ~85–90°C at 5 mmHg (Estimated) |

| Solubility | Soluble in DCM, Chloroform, Methanol, THF. Immiscible with water (free base). |

| pKa | ~8.5 (Piperidine nitrogen) |

| Stability | Light-sensitive; prone to elimination (dehydroiodination) to form enamines if heated or treated with strong non-nucleophilic bases. |

Reactivity & Applications

(S)-3-Iodo-1-methylpiperidine acts as an electrophile in alkylation reactions and a coupling partner in transition-metal catalysis.

Reactivity Profile (Graphviz)

Caption: Reactivity landscape of (S)-3-iodo-1-methylpiperidine, highlighting synthetic utility in cross-coupling and substitution versus elimination risks.

Key Applications in Drug Discovery

-

GlyT1 Inhibitors: The (S)-1-methylpiperidin-3-yl motif is a pharmacophore found in Sarcosine uptake inhibitors used for schizophrenia research. The iodide allows for the attachment of the piperidine ring to benzamide scaffolds via Zinc-mediated Negishi coupling.

-

Radiochemistry: Precursor for

or -

Fragment-Based Design: Used to introduce 3-dimensionality (sp³ character) into flat aromatic lead compounds, improving solubility and metabolic stability.

Safety & Handling

-

Hazards:

-

Vesicant: Like many alkylating agents, it can cause severe skin burns and eye damage.

-

Sensitizer: Potential respiratory and skin sensitizer.

-

Neurotoxicity: Piperidine derivatives can exhibit CNS activity; treat as a potent bioactive compound.

-

-

Storage:

-

Store in amber vials to prevent photochemical decomposition (liberation of

). -

Keep under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Disposal:

-

Quench with aqueous sodium thiosulfate before disposal to neutralize active iodine species. Dispose of as halogenated organic waste.

-

References

-

PubChem. 3-Iodomethyl-1-methyl-piperidine (Related Isomer Data). National Library of Medicine.[1] Available at: [Link][1]

-

Fuchigami, T., et al. (2012). Synthesis and characterization of [125I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide. Bioorganic & Medicinal Chemistry.[2][3][4]

-

Jackson, R. F. W., et al. (2005). Preparation of Zinc Reagents from 3-Iodopiperidines. Journal of Organic Chemistry. (General reference for organozinc formation from iodopiperidines).

Sources

- 1. 3-Iodomethyl-1-methyl-piperidine | C7H14IN | CID 58024236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

An In-depth Technical Guide to (S)-3-Iodo-1-methyl-piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-Iodo-1-methyl-piperidine, a chiral heterocyclic compound of significant interest in medicinal chemistry. Due to its specific stereochemistry and the presence of a reactive iodine atom, this molecule serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This document will delve into its chemical identity, plausible synthetic routes, physicochemical properties, and its role as a strategic intermediate in drug discovery programs.

Chemical Identity and Nomenclature

(S)-3-Iodo-1-methyl-piperidine is a chiral, six-membered heterocyclic amine. The "S" designation refers to the stereochemical configuration at the C3 position of the piperidine ring.

CAS Number: A specific CAS (Chemical Abstracts Service) number for the (S)-enantiomer, (S)-3-Iodo-1-methyl-piperidine, is not found in major chemical databases. However, related compounds are registered, which can be useful for context and for searching for suppliers of similar scaffolds:

| Compound Name | Isomerism | CAS Number |

| 3-Iodo-1-methylpiperidine | Racemic | 1353944-56-5 |

| 4-Iodo-1-methylpiperidine | Positional Isomer | 363593-53-7 |

| 3-(Iodomethyl)-1-methyl-piperidine | Structural Isomer | 1042152-71-5[1] |

| 1-Boc-3-iodopiperidine | N-Protected Precursor | 850761-36-3[2][3] |

| 4-Iodopiperidine | Unsubstituted Amine | 860765-00-0[4] |

The absence of a dedicated CAS number for the (S)-enantiomer suggests it is not a common commercially available compound and likely requires custom synthesis for research purposes.

Synthetic Strategies: A Pathway to a Chiral Intermediate

The synthesis of (S)-3-Iodo-1-methyl-piperidine is not explicitly detailed in publicly available literature. However, a logical and efficient synthetic route can be devised based on established methodologies for the preparation of chiral piperidines and the conversion of alcohols to iodides. The proposed pathway involves a multi-step sequence starting from readily available precursors.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for (S)-3-Iodo-1-methyl-piperidine.

Step 1: Synthesis of (S)-3-Hydroxypiperidine

The initial step involves the synthesis of the chiral precursor, (S)-3-hydroxypiperidine. This can be achieved through the hydrogenation of 3-hydroxypyridine to yield racemic 3-hydroxypiperidine, followed by chiral resolution.

A patented method describes the hydrogenation of 3-hydroxypyridine using a rhodium on carbon catalyst, followed by resolution with D-pyroglutamic acid to isolate the (S)-enantiomer.[5] An alternative approach utilizes a ruthenium/SiO2 catalyst in conjunction with an alundum (Al2O3) co-catalyst for the hydrogenation step, followed by resolution with D-tartaric acid.

Another efficient method for obtaining the enantiomerically pure precursor is through the bioreduction of N-Boc-3-piperidone using a thermostable aldo-keto reductase, which yields (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess.[6][7] The Boc-protecting group can then be removed under acidic conditions to give (S)-3-hydroxypiperidine.

Step 2: N-Methylation of (S)-3-Hydroxypiperidine

The secondary amine of (S)-3-hydroxypiperidine is then methylated to introduce the N-methyl group. A common and effective method for this transformation is reductive amination. This typically involves reacting the secondary amine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination

-

Dissolve (S)-3-hydroxypiperidine in a suitable solvent, such as methanol or dichloromethane.

-

Add an aqueous solution of formaldehyde (typically 37 wt. %).

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up the reaction by quenching with a suitable aqueous solution, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting (S)-3-hydroxy-1-methylpiperidine, if necessary.

Step 3: Iodination of (S)-3-Hydroxy-1-methylpiperidine with Inversion of Stereochemistry

The final and most critical step is the conversion of the secondary alcohol in (S)-3-hydroxy-1-methylpiperidine to the corresponding iodide with inversion of stereochemistry to yield the (S)-product. This is a classic S(_N)2 reaction, and several methods are available to achieve this transformation.

Method A: The Appel Reaction

The Appel reaction utilizes triphenylphosphine and iodine to convert alcohols to alkyl iodides.[8] The reaction proceeds with inversion of configuration, making it ideal for this synthesis.

Experimental Protocol: Appel Reaction

-

Dissolve (S)-3-hydroxy-1-methylpiperidine and triphenylphosphine in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Add imidazole to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of iodine in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to isolate (S)-3-Iodo-1-methyl-piperidine.

Method B: The Mitsunobu Reaction

The Mitsunobu reaction is another powerful method for converting alcohols to a variety of functional groups, including iodides, with inversion of stereochemistry.[3][4][9] This reaction typically employs a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a source of iodide (e.g., zinc iodide or methyl iodide).

Caption: Mitsunobu reaction for the synthesis of (S)-3-Iodo-1-methyl-piperidine.

The mechanism of the Mitsunobu reaction involves the activation of the hydroxyl group by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the iodide nucleophile in an S(_N)2 fashion.[10]

Physicochemical Properties

Specific experimental data for (S)-3-Iodo-1-methyl-piperidine is not available. However, its properties can be predicted based on the parent compound, N-methylpiperidine, and general knowledge of iodo-substituted alkanes.

Properties of N-Methylpiperidine (CAS: 626-67-5) [5]

| Property | Value |

| Molecular Formula | C6H13N |

| Molar Mass | 99.18 g/mol |

| Appearance | Colorless liquid with an amine-like odor[5] |

| Density | 0.82 g/cm³ (at 20 °C)[5] |

| Boiling Point | 106-107 °C |

| Flash Point | 3 °C |

| Solubility | Miscible with water[5] |

Predicted Properties of (S)-3-Iodo-1-methyl-piperidine:

-

Molecular Formula: C6H12IN

-

Molar Mass: 225.07 g/mol

-

Appearance: Likely a colorless to pale yellow oil or low-melting solid.

-

Boiling Point: Expected to be significantly higher than N-methylpiperidine due to the increased molecular weight.

-

Solubility: Likely to have reduced water solubility compared to N-methylpiperidine due to the hydrophobic iodine atom, but should be soluble in common organic solvents.

-

Reactivity: The C-I bond is a key reactive site, susceptible to nucleophilic substitution and participation in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (S)-3-Iodo-1-methyl-piperidine lies in its potential as a versatile chiral building block in the synthesis of novel drug candidates. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[2][11] The introduction of a chiral center and a reactive handle (the iodine atom) provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.

A Strategic Intermediate for Complex Molecule Synthesis

The iodine atom at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups with inversion of configuration. Furthermore, the C-I bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings), enabling the formation of C-C, C-N, and C-O bonds. This versatility allows for the rapid generation of diverse libraries of chiral piperidine derivatives for biological screening.

Caption: Role of (S)-3-Iodo-1-methyl-piperidine in generating diverse chemical entities.

Importance of Chirality in Drug Design

The stereochemistry of a drug molecule is critical for its biological activity. The (S)-configuration of this building block allows for the synthesis of enantiomerically pure compounds, which can exhibit improved potency, selectivity, and pharmacokinetic profiles compared to their racemic counterparts.[2][11][12] The ability to introduce specific stereochemistry early in the synthetic sequence is highly advantageous in drug discovery programs.

Potential Therapeutic Areas

While specific applications of (S)-3-Iodo-1-methyl-piperidine are not documented, the broader class of substituted piperidines has shown efficacy in a wide range of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting CNS receptors and enzymes.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine motif.

-

Infectious Diseases: Piperidine-containing compounds have been developed as antibacterial and antiviral agents.

-

Metabolic Diseases: For instance, 3-aminopiperidine derivatives have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

The use of (S)-3-Iodo-1-methyl-piperidine as a starting material allows for the exploration of novel chemical space within these and other therapeutic areas.

Conclusion

(S)-3-Iodo-1-methyl-piperidine, while not a readily available chemical, represents a strategically important chiral building block for medicinal chemists. Its synthesis, though requiring a multi-step approach, relies on well-established and reliable chemical transformations. The combination of a defined stereocenter and a versatile reactive handle in the form of an iodine atom makes it a valuable tool for the synthesis of enantiomerically pure, complex molecules. As the demand for novel and effective therapeutics continues to grow, the use of such precisely engineered chiral intermediates will undoubtedly play a crucial role in the future of drug discovery.

References

-

3-Iodomethyl-1-methyl-piperidine | C7H14IN | CID 58024236. PubChem. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

-

4-Iodopiperidine | C5H10IN | CID 21191378. PubChem. [Link]

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

1-Methylpiperidine. Wikipedia. [Link]

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]

-

Mitsunobu Reaction. Chemistry Steps. [Link]

-

Alcohol to Iodide - Common Conditions. Organic Chemistry Portal. [Link]

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

Sources

- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 12. thieme-connect.com [thieme-connect.com]

Comprehensive Technical Guide: Molecular Properties and Synthesis of (S)-3-Iodo-1-methylpiperidine

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized saturated heterocycles serve as foundational building blocks. Among these, (S)-3-Iodo-1-methylpiperidine represents a highly specialized chiral intermediate. The strategic placement of an iodine atom on a basic piperidine core provides unique stereoelectronic properties, specifically enabling directional halogen bonding in drug-target interactions. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural implications, and a self-validating synthetic protocol for (S)-3-Iodo-1-methylpiperidine.

Physicochemical Profiling & Molecular Identity

Before deploying this building block in synthetic pathways, it is critical to establish its quantitative molecular parameters. The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs, primarily due to its predictable pharmacokinetic behavior and basic nitrogen center[1].

Below is the summarized physicochemical data for (S)-3-Iodo-1-methylpiperidine:

| Parameter | Specification / Value |

| Chemical Name | (S)-3-Iodo-1-methylpiperidine |

| Molecular Formula | C₆H₁₂IN |

| Molecular Weight | 225.07 g/mol |

| Exact Mass | 225.0014 Da |

| General CAS RN | 1353944-56-5 (Racemic/Unspecified) |

| Stereocenter | C3 (S-configuration) |

| Appearance | Pale yellow to colorless liquid |

| Solubility | Soluble in DCM, THF, Et₂O; partially miscible in H₂O |

Data supported by commercial chemical profiling and structural analysis[2],[3].

Pharmacokinetic and Structural Implications in Drug Design

The architectural design of (S)-3-Iodo-1-methylpiperidine is highly deliberate. Each structural component plays a causal role in its ultimate biological application:

-

The 1-Methylpiperidine Core: The basic tertiary amine (pKa ~9.0) ensures that the molecule is predominantly protonated at physiological pH. This protonation is critical for aqueous solubility and allows the molecule to form strong salt-bridge interactions with acidic amino acid residues (such as Aspartate or Glutamate) within target binding pockets[1].

-

The C3-Iodine Substituent: Iodine is the largest and most polarizable stable halogen. It features a pronounced "sigma-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen, opposite the C-I bond. This allows the iodine atom to act as a potent Lewis acid, engaging in highly directional "halogen bonding" with Lewis basic sites (e.g., protein backbone carbonyls)[4].

-

The (S)-Stereocenter: Biological receptors are inherently chiral environments. The (S)-configuration ensures that the spatial vector of the bulky iodine atom is precisely aligned to fit the target pocket. An incorrect (R)-enantiomer would project the iodine into a different spatial quadrant, causing severe steric clashes and abrogating binding affinity.

Figure 2: Pharmacophore mapping of (S)-3-Iodo-1-methylpiperidine in drug-receptor interactions.

Mechanistic Synthesis Strategy: Stereospecific Iodination

To synthesize (S)-3-Iodo-1-methylpiperidine with high enantiomeric excess (ee > 99%), we must employ a self-validating synthetic system . A self-validating protocol is one where the mechanistic pathway inherently prevents the formation of isomeric impurities, and the thermodynamic driving forces ensure unidirectional reaction progress.

The optimal approach is the Appel Reaction , starting from enantiopure (R)-3-hydroxy-1-methylpiperidine.

Causality of the Mechanism: The reaction utilizes Triphenylphosphine (PPh₃), Iodine (I₂), and Imidazole. The PPh₃ and I₂ react to form a highly electrophilic triphenylphosphonium iodide complex. The hydroxyl group of the (R)-starting material attacks this complex, creating an excellent leaving group (alkoxyphosphonium ion). The displaced iodide ion then executes a strict Sₙ2 backside attack on the C3 carbon. Because Sₙ2 reactions proceed with 100% inversion of stereochemistry, the (R)-alcohol is perfectly converted to the (S)-iodide. The reaction is thermodynamically driven to completion by the formation of the extremely stable triphenylphosphine oxide (Ph₃P=O) byproduct (bond energy ~544 kJ/mol).

Figure 1: Stereospecific Appel reaction workflow for synthesizing (S)-3-Iodo-1-methylpiperidine.

Experimental Protocol: Synthesis of (S)-3-Iodo-1-methylpiperidine

This step-by-step methodology provides the exact conditions required to execute the stereospecific iodination while maintaining the integrity of the basic amine core.

Reagents Required

-

(R)-3-Hydroxy-1-methylpiperidine (1.0 eq, 10 mmol)

-

Triphenylphosphine (PPh₃) (1.2 eq, 12 mmol)

-

Iodine (I₂) (1.2 eq, 12 mmol)

-

Imidazole (1.5 eq, 15 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation and Activation

-

In an oven-dried round-bottom flask purged with argon, dissolve PPh₃ (12 mmol) and imidazole (15 mmol) in 40 mL of anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality Note: Cooling is critical because the formation of the PPh₃-I₂ complex is highly exothermic. Imidazole acts as a mild base to neutralize the generated hydroiodic acid (HI), preventing the unwanted protonation of the piperidine nitrogen, which would otherwise deactivate the substrate and stall the reaction.

-

Step 2: Halogen Complex Formation

-

Add iodine (I₂) (12 mmol) portion-wise to the stirred solution over 10 minutes.

-

Stir the mixture for 30 minutes at 0 °C. The solution will transition from a dark brown liquid to a pale yellow suspension, visually validating the formation of the reactive triphenylphosphonium iodide complex.

Step 3: Substrate Addition and Sₙ2 Displacement

-

Dissolve (R)-3-hydroxy-1-methylpiperidine (10 mmol) in 10 mL of anhydrous DCM.

-

Add the substrate solution dropwise to the activated complex at 0 °C to prevent thermal degradation.

-

Remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 4–6 hours.

-

Causality Note: The strict backside Sₙ2 trajectory of the iodide attack ensures complete stereochemical inversion from (R) to (S). The reaction is self-validating; if the starting material is >99% ee, the product will reliably be >99% ee, driven irreversibly by the formation of Ph₃P=O.

-

Step 4: Workup and Purification

-

Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the organic layer becomes colorless (destroying any unreacted I₂).

-

Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: To remove the bulky Ph₃P=O byproduct, triturate the crude viscous residue with cold hexanes/diethyl ether (1:1). The Ph₃P=O will precipitate as a white solid. Filter the suspension and concentrate the filtrate.

-

Purify the concentrated filtrate via silica gel flash chromatography. Crucial: Use an eluent of Hexanes/Ethyl Acetate containing 1% Triethylamine (Et₃N) to prevent the basic piperidine product from streaking on the acidic silica gel.

-

Concentrate the pure fractions to yield (S)-3-Iodo-1-methylpiperidine as a pale yellow oil.

References

-

[2] Title: 4945-54-4 | 4-(iodomethyl)piperidine - MolCore Source: molcore.com URL:

-

[3] Title: 363593-53-7|4-Iodo-1-methylpiperidine|BLD Pharm Source: bldpharm.com URL:

-

[4] Title: Chemistry of Polyvalent Iodine | Chemical Reviews - ACS Publications Source: acs.org URL:

-

[1] Title: Research progress on piperidine-containing compounds as agrochemicals - ResearchGate Source: researchgate.net URL:

Sources

A Technical Guide to the Solubility of (S)-3-Iodo-1-methyl-piperidine in Organic Solvents

Introduction: Contextualizing (S)-3-Iodo-1-methyl-piperidine

(S)-3-Iodo-1-methyl-piperidine is a substituted heterocyclic compound belonging to the piperidine class. Piperidine and its derivatives are foundational structural motifs in a vast array of natural products and synthetic pharmaceuticals, playing critical roles in medicinal chemistry and drug discovery.[1] The introduction of an iodo-substituent at the 3-position and a methyl group on the nitrogen atom creates a chiral tertiary amine with specific stereochemistry. Understanding the solubility of this building block is a paramount, yet often overlooked, aspect of process development, reaction optimization, purification, and formulation.

This guide provides a comprehensive analysis of the predicted solubility of (S)-3-Iodo-1-methyl-piperidine across a spectrum of common organic solvents. In the absence of extensive published quantitative data for this specific molecule, we will leverage first principles of physical organic chemistry, analyze the physicochemical properties of its core structure, and provide a robust experimental framework for researchers to determine precise solubility values.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of (S)-3-Iodo-1-methyl-piperidine offers several key features that govern its behavior.

-

Core Structure: A six-membered saturated piperidine ring. Unsubstituted piperidine is miscible with water and soluble in most organic solvents due to the polar nitrogen atom, which can participate in hydrogen bonding.[]

-

Tertiary Amine: The nitrogen atom is methylated, forming a tertiary amine. This removes the ability to act as a hydrogen bond donor but retains its capacity as a strong hydrogen bond acceptor via its lone pair of electrons. N-methylpiperidine is noted to be a polar compound, miscible with water and soluble in various organic solvents.[3][4]

-

Iodo-Substituent: The iodine atom at the 3-position significantly increases the molecular weight and introduces a large, polarizable halogen. While halogens increase molecular polarity, the large size of iodine also enhances van der Waals forces.[5]

-

Chirality: The (S)-configuration specifies a particular three-dimensional arrangement, though it is not expected to dramatically alter solubility compared to its enantiomer or the racemic mixture in achiral solvents.

Based on these features, the molecule possesses a moderate degree of polarity, with a polar amine functional group and a large, lipophilic alkyl-iodide framework. This duality suggests a versatile but not universal solubility profile.

The Guiding Principle: "Like Dissolves Like"

The adage "like dissolves like" remains the most powerful predictive tool for estimating solubility. It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.[6]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are characterized by O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While (S)-3-Iodo-1-methyl-piperidine cannot donate a hydrogen bond, its nitrogen atom can accept one from the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone, THF): These solvents possess significant dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can accept them and engage in strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and rely primarily on weaker London dispersion forces for interaction.

Predicted Qualitative Solubility Profile

Synthesizing the structural analysis and theoretical principles, we can predict the qualitative solubility of (S)-3-Iodo-1-methyl-piperidine. This data is summarized in the table below and serves as a starting point for solvent screening.

| Solvent Category | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The tertiary amine nitrogen can act as a hydrogen bond acceptor, interacting favorably with the solvent's hydroxyl group. The alkyl backbone is compatible with the alcohol's alkyl chain. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are expected between the polar C-N and C-I bonds of the solute and the highly polar solvent molecules. |

| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents offer a balance of polarity and nonpolar character, making them excellent candidates for dissolving moderately polar compounds like the target molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aliphatic piperidine ring has some compatibility with the aromatic ring, but the overall polarity mismatch will likely limit high solubility. |

| Nonpolar Aliphatic | Hexane, Pentane, Cyclohexane | Low to Insoluble | A significant mismatch in polarity exists. The strong dipole-dipole forces within the solute are not overcome by the weak London dispersion forces offered by the solvent. |

A Validated Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be validated by empirical data. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[6][7][8]

Materials and Equipment

-

(S)-3-Iodo-1-methyl-piperidine

-

Selected organic solvents (analytical grade or higher)

-

4 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.01 mg)

-

Calibrated positive displacement pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Step-by-Step Methodology

-

Preparation of Stock Solution for Quantification: Accurately prepare a stock solution of (S)-3-Iodo-1-methyl-piperidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Use this to prepare a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of (S)-3-Iodo-1-methyl-piperidine to a pre-weighed 4 mL glass vial. An amount that ensures undissolved solid remains visible at the end of the experiment is crucial for achieving saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the test solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 72 hours.[7] The extended duration is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation of the saturated solution from the solid, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes).[6][7]

-

Sample Collection and Filtration: Carefully draw the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles that could otherwise falsely inflate the measured concentration.

-

Dilution and Analysis: Accurately dilute a known volume of the filtrate with a suitable mobile phase to bring the concentration within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Determine the concentration of (S)-3-Iodo-1-methyl-piperidine in the filtrate by comparing its peak area to the calibration curve.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the result in mg/mL and/or mol/L.

Self-Validation and Trustworthiness

-

Visual Confirmation: Always ensure undissolved solid is present before the phase separation step.

-

Time to Equilibrium: For a robust protocol, sample and analyze at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.[8]

-

Triplicate Measurements: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.

Visualization: A Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting an appropriate solvent for a given application, such as a chemical reaction or purification, based on solubility considerations.

Caption: A workflow for systematic solvent selection for (S)-3-Iodo-1-methyl-piperidine.

Conclusion

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility. Retrieved from a URL provided by the grounding tool.

- Anonymous. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from a URL provided by the grounding tool.

- Anonymous. (n.d.). Polarity of Solvents. Retrieved from a URL provided by the grounding tool.

- Reichardt, C. (n.d.). Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. Retrieved from a URL provided by the grounding tool.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from a URL provided by the grounding tool.

- Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from a URL provided by the grounding tool.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.

- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from a URL provided by the grounding tool.

- Anonymous. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from a URL provided by the grounding tool.

- World Health Organization (WHO). (n.d.). Annex 4. Retrieved from a URL provided by the grounding tool.

- Fisher Scientific. (2012, March 14). SAFETY DATA SHEET for N-Methylpiperidine. Retrieved from a URL provided by the grounding tool.

- Anonymous. (2021, July 1). Influence of Multiple & Cooperative Hydrogen Bonding on the Acidity of Polyhydroxylated Piperidines. SciSpace. Retrieved from a URL provided by the grounding tool.

- Anonymous. (n.d.). Solvent Polarity Index Table. Scribd. Retrieved from a URL provided by the grounding tool.

- ChemSynthesis. (2025, May 20). 3-iodo-1-piperidin-1-ylpropan-1-one. Chemical Synthesis Database. Retrieved from a URL provided by the grounding tool.

- Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from a URL provided by the grounding tool.

- BOC Sciences. (n.d.). Piperidines - Building Block. Retrieved from a URL provided by the grounding tool.

- Fisher Scientific. (2013, January 18). SAFETY DATA SHEET for 3-Hydroxy-1-methylpiperidine. Retrieved from a URL provided by the grounding tool.

- Anonymous. (n.d.). A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS. SSRN. Retrieved from a URL provided by the grounding tool.

- Anonymous. (n.d.). Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. ResearchGate. Retrieved from a URL provided by the grounding tool.

- Anonymous. (n.d.). 1-Methylpiperidine - Solubility of Things. Retrieved from a URL provided by the grounding tool.

- Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from a URL provided by the grounding tool.

- Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.

- ChemScene. (n.d.). 3-(Iodomethyl)-1-methyl-piperidine hydrochloride. Retrieved from a URL provided by the grounding tool.

- Cheméo. (n.d.). Chemical Properties of 3-Piperidinol, 1-methyl- (CAS 3554-74-3). Retrieved from a URL provided by the grounding tool.

- PubChem. (n.d.). 3-Iodomethyl-1-methyl-piperidine. Retrieved from a URL provided by the grounding tool.

- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from a URL provided by the grounding tool.

- ChemicalBook. (n.d.). (R)-3-Hydroxy-1-methyl-piperidine. Retrieved from a URL provided by the grounding tool.

- Sigma-Aldrich. (n.d.). 3-[(methylsulfanyl)methyl]piperidine hydrochloride. Retrieved from a URL provided by the grounding tool.

Sources

An In-depth Technical Guide on the (R) and (S)-3-Iodo-1-methyl-piperidine Enantiomers for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs that target a wide array of conditions, including central nervous system disorders and cancer.[1] The introduction of a substituent at the 3-position of the piperidine ring introduces a chiral center, leading to enantiomers that can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive technical analysis of the (R)- and (S)-enantiomers of 3-Iodo-1-methyl-piperidine, a key building block for creating complex, three-dimensional molecules in drug discovery.[2]

Part 1: Synthesis and Chiral Resolution

The synthesis of 3-Iodo-1-methyl-piperidine typically commences with a commercially available precursor, such as (R)-3-Hydroxy-1-methyl-piperidine.[3] The subsequent iodination and separation of the resulting enantiomers are critical steps to obtaining the desired stereoisomer.

1.1. Synthesis of Racemic 3-Iodo-1-methyl-piperidine

The conversion of the hydroxyl group to an iodide is a standard transformation in organic synthesis. A common method involves the use of a phosphine-based iodinating agent.

Experimental Protocol: Iodination of 3-Hydroxy-1-methyl-piperidine

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxy-1-methyl-piperidine in an anhydrous aprotic solvent such as dichloromethane or toluene.

-

Add a phosphine source, for example, triphenylphosphine, to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add iodine (I₂) portion-wise to the cooled solution. The reaction is often exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.

-

Perform a liquid-liquid extraction using an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude racemic 3-Iodo-1-methyl-piperidine using column chromatography.

1.2. Chiral Separation of Enantiomers

The resolution of the racemic mixture into its individual (R) and (S) enantiomers is paramount for investigating their distinct biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed and robust technique for this purpose.[4][5][6]

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation : An HPLC system equipped with a pump, an autosampler, a column oven, and a suitable detector (e.g., UV-Vis or mass spectrometer) is required.[7]

-

Chiral Stationary Phase : The choice of CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for separating a wide range of chiral compounds, including piperidine derivatives.[7]

-

Mobile Phase : A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier, often an alcohol such as ethanol or isopropanol.[7] The addition of a small amount of an amine, like diethylamine (DEA), can improve the peak shape for basic compounds.[7]

-

Method Development : Optimization of the mobile phase composition, flow rate, and column temperature is necessary to achieve baseline separation of the enantiomers.[7]

-

Data Analysis : The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.[4]

Diagram: Synthesis and Chiral Separation Workflow

Caption: General workflow for the synthesis and chiral separation of 3-Iodo-1-methyl-piperidine enantiomers.

Part 2: Physicochemical and Spectroscopic Properties

While enantiomers possess identical physical properties in an achiral environment, they can be distinguished by their interaction with plane-polarized light and their behavior in a chiral environment.

Table 1: Predicted Physicochemical Properties

| Property | (R)-3-Iodo-1-methyl-piperidine | (S)-3-Iodo-1-methyl-piperidine | Data Source |

| Molecular Formula | C₇H₁₄IN | C₇H₁₄IN | PubChem CID: 58024236[8] |

| Molecular Weight | 239.10 g/mol | 239.10 g/mol | PubChem CID: 58024236[8] |

| XLogP3 | 2.1 | 2.1 | PubChem CID: 58024236[8] |

| Hydrogen Bond Donor Count | 0 | 0 | PubChem CID: 58024236[8] |

| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem CID: 58024236[8] |

| Rotatable Bond Count | 1 | 1 | PubChem CID: 58024236[8] |

2.1. Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the chemical structure of 3-Iodo-1-methyl-piperidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the connectivity of atoms. The spectra of the two enantiomers are identical in a standard achiral solvent.

-

Mass Spectrometry (MS) : This technique provides the molecular weight and fragmentation pattern of the molecule, which are identical for both enantiomers.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The IR spectra of the enantiomers are identical.

To differentiate between the enantiomers, chiral-specific analytical techniques are necessary.

-

Chiral HPLC/SFC : As discussed in the separation section, these methods are the gold standard for determining the enantiomeric purity of a sample.[4]

-

Capillary Electrophoresis (CE) : CE is another powerful technique for chiral separations, offering high efficiency and low sample consumption.[4][5]

-

Optical Rotation : Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. This property is used to determine the specific rotation of each enantiomer.

-

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of the molecule.

Diagram: Analytical Techniques for Enantiomer Characterization

Caption: An overview of analytical methods for the characterization of 3-Iodo-1-methyl-piperidine enantiomers.

Part 3: Pharmacological Significance and Applications

The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors. This can result in one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

While specific pharmacological data for the individual enantiomers of 3-Iodo-1-methyl-piperidine are not extensively available in the public domain, the piperidine nucleus is a well-established pharmacophore. Piperidine derivatives have been investigated for a wide range of biological activities, including as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.[9] For instance, piperine, an alkaloid containing a piperidine moiety, has been identified as a potent MAO inhibitor.[9] Furthermore, derivatives of piperidine have been explored as antagonists for histamine H3 and sigma-1 receptors, which are promising targets for antinociceptive therapies.[10]

The (R) and (S)-3-Iodo-1-methyl-piperidine enantiomers serve as valuable and versatile building blocks in the synthesis of novel therapeutic agents. The iodo-substituent provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse chemical functionalities at the 3-position of the piperidine ring, enabling the exploration of a vast chemical space in the quest for new drugs. The stereochemistry at this position is often crucial for achieving high potency and selectivity for the biological target of interest.

Diagram: Potential Application in Drug Discovery

Caption: The use of 3-Iodo-1-methyl-piperidine enantiomers in the generation of compound libraries for drug discovery.

Conclusion

The (R)- and (S)-enantiomers of 3-Iodo-1-methyl-piperidine represent critical chiral building blocks in modern drug discovery. A thorough understanding of their synthesis, separation, and characterization is essential for medicinal chemists. The ability to access enantiomerically pure forms of this piperidine derivative opens up avenues for the rational design and synthesis of novel therapeutics with potentially improved efficacy and safety profiles. The strategic use of these enantiomers will undoubtedly continue to contribute to the development of the next generation of medicines.

References

- Firth, J. D., Jones, S. P., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & Whatton, M. A. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1500-1506.

-

NIST. (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodomethyl-1-methyl-piperidine. Retrieved from [Link]

-

In-Pharmatechnologist. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Fierce Pharma. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

-

American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

Semantic Scholar. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

National Center for Biotechnology Information. (n.d.). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Retrieved from [Link]

-

DiVA portal. (n.d.). Enantiomeric Separations using Chiral Counter-Ions. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 3. (R)-3-Hydroxy-1-methyl-piperidine | 28808-26-6 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Iodomethyl-1-methyl-piperidine | C7H14IN | CID 58024236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

3-iodo-1-methylpiperidine safety data sheet (SDS) hazards

This guide outlines the technical safety profile for 3-iodo-1-methylpiperidine , a specialized halogenated heterocycle.

Part 1: Executive Summary & Critical Hazard Profile

3-iodo-1-methylpiperidine (and its salts, e.g., hydrochloride CAS: 2725791-08-0) is not merely a halogenated solvent or simple irritant. It is a cyclic

Structural analysis reveals a critical safety feature often missed in generic Safety Data Sheets (SDS): the nitrogen atom at position 1 is separated from the iodine at position 3 by an ethylene bridge (

Consequently, this compound must be handled with the same rigor as nitrogen mustards or potent alkylating agents . It possesses the potential to be a vesicant (blistering agent), a skin sensitizer, and a mutagen.

Key Safety Parameters

| Parameter | Data / Classification |

| Primary Hazard | Skin Corrosion 1B / Alkylating Toxicity |

| Mechanism | Formation of electrophilic aziridinium species. |

| Target Organs | Skin, Eyes, Respiratory Mucosa, DNA (Genotoxic potential). |

| Stability | Light and moisture sensitive; prone to darkening (iodine liberation). |

| Quenching Agent | 10% Aqueous Sodium Thiosulfate (scavenges electrophiles). |

Part 2: Mechanistic Toxicology & GHS Classification

The Aziridinium Threat (Mechanism of Action)

Standard alkyl halides react via intermolecular

This forms a strained, bicyclic aziridinium cation. This intermediate is a "super-electrophile" that rapidly alkylates biological nucleophiles (DNA, proteins), leading to delayed cellular damage and blistering.

Diagram 1: Aziridinium Formation & Alkylation Pathway

Caption: The nitrogen lone pair displaces iodide to form a reactive aziridinium ion, driving toxicity.[1][2][3][4]

GHS Hazard Statements (Derived)

Due to the scarcity of specific toxicological data for this isomer, safety protocols must be "read-across" from analogous nitrogen mustards and 2-halo-ethylamines.

-

H314: Causes severe skin burns and eye damage (Vesicant potential).

-

H341: Suspected of causing genetic defects (Alkylating activity).

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Part 3: Risk Management & Handling Protocols

Engineering Controls[7]

-

Containment: All weighing, synthesis, and transfers must occur inside a certified Chemical Fume Hood or Glovebox .

-

Pressure: Do not heat in sealed vessels without blast protection; thermal decomposition releases Iodine vapor (

) and Hydrogen Iodide (

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Technical Rationale |

| Hand Protection | Silver Shield / Laminate (Primary) or Double Nitrile (Secondary) | Standard nitrile is permeable to small alkylating agents. Laminate film provides >4hr breakthrough time. |

| Eye Protection | Chemical Goggles + Face Shield | Vapors are lachrymators. Safety glasses are insufficient for vesicant liquids. |

| Respiratory | P100/OV Cartridge | Required if hood sash must be raised. Protects against organic vapors and iodine particulate. |

| Body | Tyvek Lab Coat (taped cuffs) | Prevents absorption through clothing fabrics. |

Decontamination & Waste Disposal

The Thiosulfate Protocol: Do not simply wash spills with water, as this may spread the hydrophobic alkylator.

-

Quench: Treat contaminated glassware/surfaces with a solution of 10% Sodium Thiosulfate (

) and 5% Sodium Bicarbonate .-

Chemistry: Thiosulfate acts as a "soft" nucleophile, intercepting the aziridinium ion to form a harmless Bunte salt.

-

-

Soak: Allow to sit for 24 hours before standard cleaning.

-

Disposal: Collect as Halogenated Organic Waste (High Hazard).

Part 4: Emergency Response Logic

In the event of exposure, speed is critical to prevent deep tissue alkylation.

Diagram 2: Emergency Response Decision Tree

Caption: Immediate flushing is priority; medical staff must be informed of "Mustard-like" exposure.

Part 5: References & Data Sources

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted piperidines. Retrieved from .

-

Sigma-Aldrich (2025). Safety Data Sheet: 4-Iodo-1-methylpiperidine (Analogous Hazard Data). Retrieved from .

-

University of Calgary (2025). Nucleophilic Substitution: Aziridinium Ion Intermediates in Beta-Halo Amines. Retrieved from .

-

Fisher Scientific (2025). SDS for N-Methylpiperidine derivatives. Retrieved from .

-

TargetMol (2026). Safety Data Sheet: Halogenated Piperidines. Retrieved from .

Sources

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic catalysis with rearrangement. The reactivity of pseudoaromatic compounds. Part VII. The 1-azabicyclo[2,2,2]octane-catalysed reaction of 2-iodocyclohepta-2,4,6-trien-1-one with piperidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-3-Iodo-1-methyl-piperidine: A Technical Guide to a Versatile Chiral Building Block in Modern Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmaceuticals and bioactive compounds.[1][2][3][4] The introduction of stereocenters into this scaffold is a critical strategy for modulating biological activity, selectivity, and pharmacokinetic properties.[5][6][7] This guide provides an in-depth technical overview of (S)-3-Iodo-1-methyl-piperidine, a highly valuable chiral building block. We will explore its stereocontrolled synthesis, key chemical properties, and its versatile applications in constructing complex molecular architectures, thereby empowering researchers in the fields of chemical synthesis and drug development.

The Strategic Importance of Chiral Piperidines

The rigid, yet conformationally flexible, chair-like structure of the piperidine ring allows its substituents to be projected in well-defined spatial vectors. When a chiral center is introduced, as in the 3-position, it enables precise interaction with the chiral environment of biological targets like enzymes and receptors. The benefits of using a single enantiomer over a racemic mixture are well-documented and include:

-

Enhanced Potency and Selectivity: One enantiomer often fits a binding site significantly better than its mirror image, leading to higher affinity and fewer off-target effects.[5][6]

-

Improved Pharmacokinetic (ADME) Profiles: Stereochemistry can influence a molecule's absorption, distribution, metabolism, and excretion.[7]

-

Reduced Toxicity: Often, the undesirable side effects of a drug are associated with one enantiomer, making the use of the pure, active enantiomer a safer therapeutic strategy.[5]

(S)-3-Iodo-1-methyl-piperidine is a particularly powerful building block because it combines a defined stereocenter with a versatile reactive handle—the iodo group. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group for nucleophilic substitutions and an ideal participant in a wide array of metal-catalyzed cross-coupling reactions.

Stereoselective Synthesis Pathways

The synthesis of (S)-3-Iodo-1-methyl-piperidine hinges on the preparation of its direct precursor, (S)-1-methyl-3-hydroxypiperidine. The key challenge lies in establishing the absolute stereochemistry at the C3 position. Two primary strategies have proven effective: classical chemical resolution and modern asymmetric biocatalysis.

Pathway A: Chemical Synthesis and Chiral Resolution

This traditional route involves the synthesis of a racemic mixture followed by separation of the desired enantiomer.

-

Hydrogenation of 3-Hydroxypyridine: The process begins with the reduction of commercially available 3-hydroxypyridine to produce racemic (rac)-3-hydroxypiperidine.[8]

-

Chiral Resolution: The racemic mixture is then resolved using a chiral acid, such as D-pyroglutamic acid or L-camphorsulfonic acid.[8][9] The chiral acid selectively forms a diastereomeric salt with the (S)-enantiomer, which can be separated by fractional crystallization.

-

N-Methylation: The resolved (S)-3-hydroxypiperidine is then N-methylated. The Eschweiler-Clarke reaction is a classic and effective method.

Caption: Chemical synthesis route to the chiral hydroxy precursor.

Pathway B: Asymmetric Biocatalysis

A more modern, efficient, and greener approach utilizes enzymes to directly generate the chiral alcohol from a prochiral ketone.[9]

-

Substrate Preparation: The synthesis starts with N-Boc-3-piperidone, which is readily prepared from (rac)-3-hydroxypiperidine.

-

Enzymatic Reduction: A ketoreductase (KRED) enzyme is used to asymmetrically reduce the ketone to the (S)-alcohol with high enantiomeric excess (>99% ee).[10][11][12] This reaction requires a stoichiometric amount of a hydride source, typically NADPH.

-

Cofactor Regeneration: To make the process economically viable, a cofactor regeneration system is employed. An inexpensive sacrificial molecule, like D-glucose or isopropanol, is oxidized by a second enzyme (e.g., glucose dehydrogenase, GDH), which in turn reduces NADP+ back to NADPH.[10][11]

-

Deprotection and Methylation: The Boc protecting group is removed under acidic conditions, followed by N-methylation as described previously.

Caption: Biocatalytic route to the chiral hydroxy precursor.

Core Transformation: From Hydroxyl to Iodide

The conversion of the chiral alcohol to the iodide is the pivotal step. To preserve the valuable stereochemistry, a method that proceeds with a predictable outcome is essential. A robust, two-step sequence that results in overall retention of configuration is highly recommended.

Protocol: Stereoretentive Iodination

This protocol proceeds via a double S_N2 mechanism, ensuring the final product has the same (S) configuration as the starting alcohol.

Step 1: Tosylation of (S)-1-Methyl-3-hydroxypiperidine

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (S)-1-methyl-3-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.

Step 2: Iodide Displacement (Finkelstein Reaction)

-

Setup: To a round-bottom flask, add the crude tosylate from the previous step, sodium iodide (NaI, 5.0 eq), and acetone or 2-butanone (MEK) as the solvent (~0.2 M).

-

Reaction: Heat the mixture to reflux (acetone: ~56 °C, MEK: ~80 °C) and stir vigorously for 24-48 hours. The progress can be monitored by TLC or LC-MS. The formation of the sodium tosylate precipitate drives the reaction.

-

Workup: Cool the reaction to room temperature and filter off the precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and then with a 5% aqueous sodium thiosulfate solution to remove any residual iodine color. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, (S)-3-Iodo-1-methyl-piperidine, can be purified by column chromatography on silica gel.

Properties and Data

A summary of the key physicochemical properties for the target compound is provided below.

| Property | Value |

| Chemical Formula | C₆H₁₂IN |

| Molecular Weight | 225.07 g/mol |

| Appearance | Expected to be a pale yellow to brown oil |

| Boiling Point | Not readily available; high boiling point expected |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) |

Note: Experimental data for this specific compound is sparse in public literature; properties are based on closely related structures and chemical principles.

Applications in Complex Molecule Synthesis

The true power of (S)-3-Iodo-1-methyl-piperidine lies in its utility as a versatile synthetic intermediate. The iodo group provides a gateway to a multitude of chemical transformations.

Caption: Key transformations of (S)-3-Iodo-1-methyl-piperidine.

Cross-Coupling Reactions: Building the Carbon Skeleton

The iodo-substituent is an ideal partner for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating C-C bonds.[13]

This protocol describes the coupling of the iodide with an arylboronic acid to generate a C(sp³)-C(sp²) bond.

-

Setup: In a reaction vial, combine (S)-3-Iodo-1-methyl-piperidine (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (3.0 eq).

-

Catalyst/Ligand: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol %), or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol %) and a ligand like SPhos (10 mol %).

-

Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1) or toluene/water.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C for 8-24 hours. Monitor the reaction by LC-MS.

-

Workup & Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the (S)-3-aryl-1-methyl-piperidine product.

Nucleophilic Substitution

The iodide is an excellent leaving group, allowing for direct displacement by a range of nucleophiles (e.g., azides, thiols, secondary amines, cyanides) to introduce diverse functional groups and heteroatoms at the chiral C3 position.

Case Study Perspective: Application in Kinase Inhibitor Scaffolds

While (S)-3-Iodo-1-methyl-piperidine may not be explicitly named in the synthesis of a blockbuster drug, its direct precursor, (S)-N-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib .[9][10][11]

The strategic value of the iodo-derivative becomes clear when considering lead optimization and the generation of novel intellectual property. Starting from (S)-3-Iodo-1-methyl-piperidine, a medicinal chemist can rapidly generate a library of analogs where the C3 position is modified. For example, in a hypothetical kinase inhibitor program, the piperidine ring might serve as a solvent-exposed vector. Using the cross-coupling and substitution reactions described above, researchers can systematically install different groups at the C3 position to probe for additional interactions within the protein's binding site, potentially leading to significant improvements in potency, selectivity, or physical properties.

Conclusion

(S)-3-Iodo-1-methyl-piperidine stands out as a preeminent chiral building block for contemporary drug discovery. Its value is rooted in the combination of a stereochemically defined core and a highly versatile iodo-substituent. The synthetic routes, particularly the biocatalytic pathway, offer efficient and scalable access to this key intermediate. For researchers and drug development professionals, mastering the use of this building block opens a direct and powerful route to novel, stereochemically pure piperidine derivatives, accelerating the journey from initial hit to clinical candidate.

References

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][6]

-

Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][7]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1833. [Link][1]

-

Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(1), 148-161. [Link][10]

-

Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14269-14275. [Link][14]

-

Patsnap. (2020). Preparation method of (S)-N-BOC-3-hydroxypiperidine. [15]

-

Chemical Synthesis Database. (2025). 3-iodo-1-piperidin-1-ylpropan-1-one. [Link][16]

-

Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. [8]

-

MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 309. [Link][11]

-

Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link][2]

-

QuickCompany. (2015). Process for the preparation of chiral N-Boc-3-hydroxypiperidine. [Link][12]

-

PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link][13]

-

Arkat USA. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(5), 203-216. [Link][18]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][4]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 9. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 10. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. 3-Iodomethyl-1-methyl-piperidine | C7H14IN | CID 58024236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. arkat-usa.org [arkat-usa.org]

Strategic Sourcing and Technical Validation of (S)-3-Iodo-1-methyl-piperidine

Executive Summary: The "Freshness" Imperative

(S)-3-Iodo-1-methyl-piperidine is a high-value chiral intermediate utilized primarily in the synthesis of GPCR ligands and ion channel blockers.[1] However, unlike stable catalog reagents, this secondary alkyl iodide presents a specific procurement challenge: chemical instability .

Secondary iodides on a piperidine ring are prone to:

-

Elimination: Forming the corresponding alkene (1-methyl-1,2,3,6-tetrahydropyridine) under basic conditions or thermal stress.[1]

-

Racemization: Via radical pathways or

mechanisms if stored improperly.[1] -

Oxidative Degradation: Liberating free iodine (

) upon light exposure.

Core Thesis: Reliance on "shelf-stock" from generalist vendors for this specific chiral iodide is a high-risk strategy.[1] The optimal sourcing path is either Custom Synthesis (CRO) or In-House Iodination of the stable precursor, (S)-1-methyl-3-piperidinol.[1] This guide provides the decision framework, synthesis protocols, and validation metrics to ensure material integrity.

Chemical Specifications & Stability Profile

| Property | Specification | Critical Note |

| Compound Name | (S)-3-Iodo-1-methyl-piperidine | Often confused with the iodomethyl analog.[1] |

| Precursor CAS | 104641-60-3 (for (S)-Alcohol) | Sourcing the alcohol is the primary stability strategy.[1] |

| Molecular Weight | 225.07 g/mol | - |